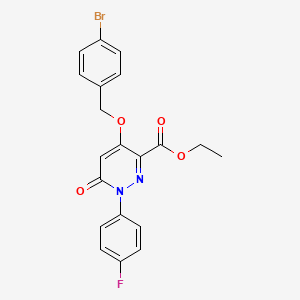

Ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with diverse functional groups. The pyridazine ring is oxidized at position 6 (ketone), esterified at position 3 (ethyl carboxylate), and modified at positions 1 and 4 with aromatic substituents: a 4-fluorophenyl group at position 1 and a 4-bromobenzyloxy group at position 4. Pyridazine derivatives are of interest in medicinal chemistry due to their structural resemblance to bioactive molecules, though specific applications of this compound require further investigation .

Properties

IUPAC Name |

ethyl 4-[(4-bromophenyl)methoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrFN2O4/c1-2-27-20(26)19-17(28-12-13-3-5-14(21)6-4-13)11-18(25)24(23-19)16-9-7-15(22)8-10-16/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVWCDUYWHRXKSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : C19H18BrF N2O3

- Molecular Weight : 421.26 g/mol

- IUPAC Name : this compound

This compound features a dihydropyridazine core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, halogen-substituted derivatives have shown broad-spectrum antibacterial action, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 15.625 to 125 μM against various strains of Staphylococcus aureus and Enterococcus faecalis .

Anticancer Potential

The compound's analogs have been evaluated for anticancer activity. Research has demonstrated that certain pyridazine derivatives can induce apoptosis in cancer cell lines. For example, a related compound exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin . The mechanism of action appears to involve the disruption of cellular signaling pathways related to survival and proliferation.

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, including cancer and autoimmune disorders. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the pyridazine ring significantly influence its potency and selectivity. For instance, substituents such as bromine and fluorine enhance antimicrobial activity by increasing lipophilicity and altering binding interactions with bacterial enzymes .

Case Study 1: Anticancer Efficacy

In a study evaluating various pyridazine derivatives for anticancer activity, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry assays .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of this compound against clinical isolates of MRSA. The compound demonstrated an MIC of 31.2 µg/mL, indicating potent antibacterial activity superior to conventional antibiotics like ciprofloxacin .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine Derivatives

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Ethyl 4-((4-bromobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate | Not provided | - 1: 4-Fluorophenyl - 4: 4-Bromobenzyloxy |

C₂₁H₁₇BrFN₂O₄ | 475.28* |

| Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | 866009-66-7 | - 1: Phenyl - 4: Butylsulfanyl |

C₁₇H₂₀N₂O₃S | 356.42 |

| Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate | 478067-01-5 | - 1: 3-(Trifluoromethyl)phenyl - 4: Trifluoromethyl |

C₁₅H₁₀F₆N₂O₃ | 380.24 |

| Ethyl 1-(4-fluorophenyl)-6-oxo-4-((4-(trifluoromethyl)benzyl)oxy)-1,6-dihydropyridazine-3-carboxylate | 899943-44-3 | - 1: 4-Fluorophenyl - 4: 4-(Trifluoromethyl)benzyloxy |

C₂₁H₁₆F₄N₂O₄ | 436.36 |

| Ethyl 1-(3-bromophenyl)-4-(((2-fluorophenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate | 899959-33-2 | - 1: 3-Bromophenyl - 4: 2-Fluorophenylsulfonyloxy |

C₁₉H₁₄BrFN₂O₆S | 497.30 |

*Calculated based on molecular formula.

Key Observations:

- In contrast, Parchem’s 866009-66-7 uses a simple phenyl group, reducing steric bulk and electronic effects.

- Position 4 Substitution: The 4-bromobenzyloxy group in the target compound introduces bromine, a heavy atom that may influence crystallinity and X-ray diffraction properties .

- Heteroatom Linkage : Sulfonyloxy (899959-33-2) and sulfanyl (866009-66-7) groups differ in polarity and hydrogen-bonding capacity compared to ether-linked benzyloxy groups.

Physicochemical Properties

Table 2: Calculated and Experimental Properties

*Calculated partition coefficient; †Estimated based on structural analogs; ‡Derived from molecular formula.

Key Observations:

- Lipophilicity : The target compound’s predicted XLogP3 (~3.5) suggests moderate hydrophobicity, comparable to 478067-01-5 (3.4) and 899943-44-3 (3.8). The cyclohexene derivative has lower lipophilicity due to fewer aromatic substituents.

- Hydrogen Bonding : The pyridazine core and ester/carbonyl groups contribute to high hydrogen bond acceptor counts (8–10), influencing solubility and protein binding.

- Thermal Stability : The cyclohexene derivative’s melting point (418–420 K) suggests higher crystallinity, possibly due to N–H⋯O hydrogen bonds .

Functional Group Impact

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.